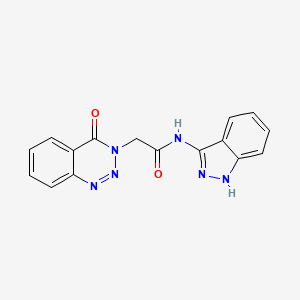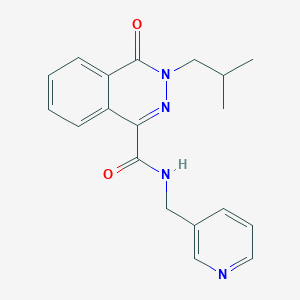![molecular formula C23H24ClN5O2 B11009498 4-{[4-(2-chlorobenzyl)piperazin-1-yl]carbonyl}-1-(1H-indazol-3-yl)pyrrolidin-2-one](/img/structure/B11009498.png)
4-{[4-(2-chlorobenzyl)piperazin-1-yl]carbonyl}-1-(1H-indazol-3-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(2-Chlorobenzyl)piperazino]carbonyl}-1-(1H-indazol-3-yl)-2-pyrrolidinone is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, an indazole moiety, and a pyrrolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-Chlorobenzyl)piperazino]carbonyl}-1-(1H-indazol-3-yl)-2-pyrrolidinone typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Indazole Moiety: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with aldehydes or ketones.
Piperazine Derivatization: The piperazine ring is functionalized with a 2-chlorobenzyl group through nucleophilic substitution reactions.
Coupling Reactions: The indazole and piperazine derivatives are coupled using carbodiimide-mediated coupling reactions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2-Chlorobenzyl)piperazino]carbonyl}-1-(1H-indazol-3-yl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the indazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-{[4-(2-Chlorobenzyl)piperazino]carbonyl}-1-(1H-indazol-3-yl)-2-pyrrolidinone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Studies focus on its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-{[4-(2-Chlorobenzyl)piperazino]carbonyl}-1-(1H-indazol-3-yl)-2-pyrrolidinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(2-Chlorobenzyl)piperazino]-1H-indole
- 4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-aminium
Uniqueness
4-{[4-(2-Chlorobenzyl)piperazino]carbonyl}-1-(1H-indazol-3-yl)-2-pyrrolidinone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and biological activities, making it a valuable molecule for further research and development.
Properties
Molecular Formula |
C23H24ClN5O2 |
|---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
4-[4-[(2-chlorophenyl)methyl]piperazine-1-carbonyl]-1-(1H-indazol-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C23H24ClN5O2/c24-19-7-3-1-5-16(19)14-27-9-11-28(12-10-27)23(31)17-13-21(30)29(15-17)22-18-6-2-4-8-20(18)25-26-22/h1-8,17H,9-15H2,(H,25,26) |
InChI Key |
DSRGFYMGBQISNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)C3CC(=O)N(C3)C4=NNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B11009418.png)
![3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[2-(phenylsulfanyl)phenyl]propanamide](/img/structure/B11009426.png)
![trans-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11009437.png)
![N-[2-methoxy-5-(morpholin-4-ylcarbonyl)phenyl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B11009438.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]propanamide](/img/structure/B11009450.png)
![2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11009453.png)
![1-(3-chloro-4-fluorophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11009457.png)
![N-[2-(pyridin-2-yl)ethyl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B11009460.png)
![methyl 2-({[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B11009470.png)
![5-{3-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-3-phenylimidazolidine-2,4-dione](/img/structure/B11009471.png)

![3-methoxy-7,9,9-trimethyl-10,11-dihydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one](/img/structure/B11009488.png)
![3-(1,3-benzodioxol-5-yl)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B11009494.png)
